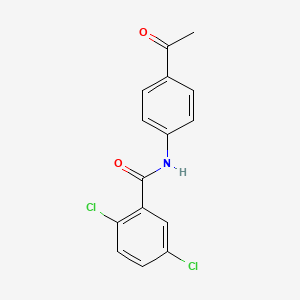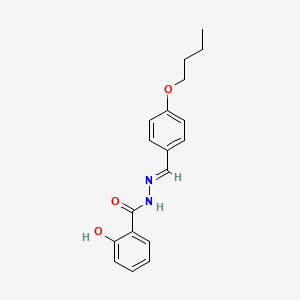
5-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is known for its unique properties, such as its high thermal stability, solubility in organic solvents, and ability to form strong hydrogen bonds. In
Scientific Research Applications
Corrosion Inhibition
One notable application of oxadiazole derivatives, related to the chemical structure of interest, is in the field of corrosion inhibition. Specifically, synthesized oxadiazole derivatives have been investigated for their efficacy in controlling mild steel dissolution. The derivatives tested showed significant inhibition efficiency, with one achieving up to 96.29% efficiency at certain concentrations and temperatures. This was determined through various techniques including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques. The derivatives' adsorption on steel surfaces was found to follow the Langmuir adsorption isotherm, suggesting a potential application in protecting infrastructure against corrosion (Kalia et al., 2020).
Antimicrobial Activity
Another important application is in the domain of antimicrobial activity. Oxadiazole derivatives have demonstrated valuable biological effects, including cytotoxic, antibacterial, antifungal, and anti-tubercular activities. The synthesis of these compounds involves various procedures, leading to structures that have been shown to exhibit remarkable antibacterial activities against common pathogens such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Inhibitive Effect on Corrosion
Further investigations into substituted oxadiazoles have explored their inhibitive effects on the corrosion of mild steel in hydrochloric acid media. Studies revealed that certain derivatives could effectively suppress corrosion processes by chemisorption on the steel surface, illustrating the potential for these compounds to serve as corrosion inhibitors in industrial applications (Lagrenée et al., 2001).
Cytotoxic and Antimicrobial Properties
Additionally, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial properties. Certain derivatives exhibited significant cytotoxic properties, highlighting their potential as pharmaceutical agents in treating diseases. These compounds have also shown promising antibacterial activities, further supporting their application in developing new antimicrobial drugs (Mutchu et al., 2018).
Discovery of Apoptosis Inducers
Lastly, specific oxadiazole compounds have been discovered as novel apoptosis inducers, with potential as anticancer agents. Through high-throughput screening, compounds have been identified that show activity against several cancer cell lines. This highlights the potential of oxadiazole derivatives in cancer research, offering a pathway to developing new therapies (Zhang et al., 2005).
properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-2-3-11(8-13(9)16)15-17-14(18-22-15)10-4-6-12(7-5-10)19(20)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXKVRWGHCUYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)
![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)
![2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5558510.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)
![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)

![1-{4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]-2-thienyl}ethanone](/img/structure/B5558583.png)